molecular formula C14H7BrN2O B12628217 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide CAS No. 919293-11-1

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide

Cat. No.: B12628217
CAS No.: 919293-11-1
M. Wt: 299.12 g/mol
InChI Key: CPIXULVNZJVXDF-UHFFFAOYSA-N
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Description

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a heterocyclic compound with a complex structure that includes bromine, nitrogen, and oxygen atoms. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic organic chemistry. The molecular formula of this compound is C14H7BrN2O, and it has a molecular weight of 299.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of nanostructured catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, nitrile group, and 2-oxide group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

CAS No.

919293-11-1

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H

InChI Key

CPIXULVNZJVXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N

Origin of Product

United States

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